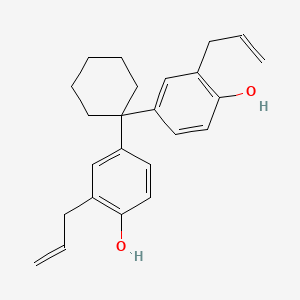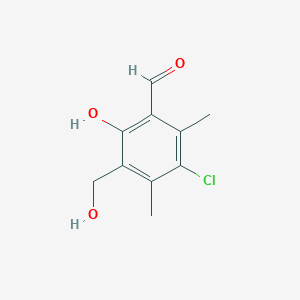
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple functional groups including a chloro group, hydroxy groups, and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde typically involves multi-step organic reactions. One common approach is the chlorination of a precursor compound followed by hydroxylation and formylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde can undergo various chemical reactions including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and formyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The chloro group may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-hydroxy-2-methoxybenzoic acid
- 3-Chloro-6-hydroxy-5-methoxy-2-methylbenzaldehyde
- 3-Chloro-6-hydroxy-5-(3-methoxy-3-oxo-1-propyn-1-yl)-2-pyridinecarboxylic acid
Uniqueness
3-Chloro-6-hydroxy-5-(hydroxymethyl)-2,4-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
111171-21-2 |
|---|---|
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-3-(hydroxymethyl)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-5-7(3-12)10(14)8(4-13)6(2)9(5)11/h3,13-14H,4H2,1-2H3 |
Clé InChI |
KTRGPMGYXQSJNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)C)C=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


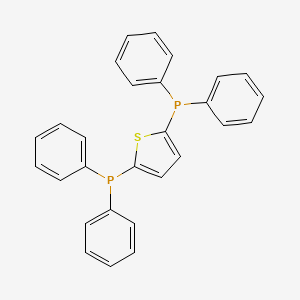

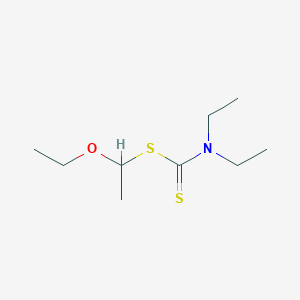

![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
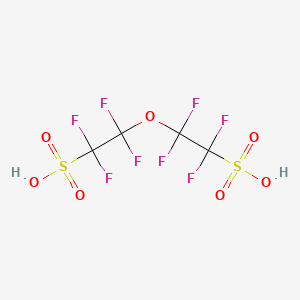
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
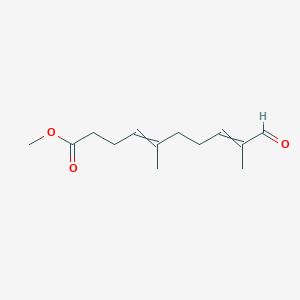
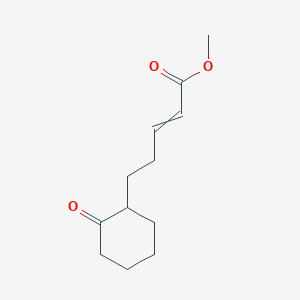
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

